molecular formula C6H12Cl2N2O4 B6314138 Piperazine-2,5-dicarboxylic acid dihydrochloride CAS No. 879636-15-4

Piperazine-2,5-dicarboxylic acid dihydrochloride

Cat. No.: B6314138
CAS No.: 879636-15-4
M. Wt: 247.07 g/mol
InChI Key: NLUVYXTWGWLAQO-UHFFFAOYSA-N
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Description

Piperazine-2,5-dicarboxylic acid dihydrochloride (CAS 89601-10-5) is a high-purity, chiral piperazine derivative offered as a key chemical intermediate for pharmaceutical research and development . This compound, with a molecular formula of C6H10N2O4 and a molecular weight of 174.15 g/mol, serves as a versatile and valuable building block in drug discovery . The piperazine ring is a privileged scaffold in medicinal chemistry, and the presence of two carboxylic acid functional groups on this ring provides multiple sites for synthetic modification, enabling the creation of diverse molecular libraries . As a dicarboxylic acid derivative of piperazine, it is particularly useful for constructing complex molecules with specific stereochemistry. The trans-configuration of the chiral centers, as seen in related isomers like (2S,5R)-piperazine-2,5-dicarboxylic acid, is often exploited to impose conformational constraints in peptide mimetics and receptor ligands . Researchers utilize this compound in the synthesis of potential enzyme inhibitors, receptor modulators, and other biologically active agents where a rigid, well-defined spatial orientation of functional groups is critical for activity. For laboratory handling, this product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Appropriate personal protective equipment should be worn. The product should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

piperazine-2,5-dicarboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-1-7-4(2-8-3)6(11)12;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUVYXTWGWLAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(N1)C(=O)O)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879636-15-4
Record name Piperazine-2,5-dicarboxylic acid dihydrochloride
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Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Pyrazine Reduction :
    Pyrazine-2,5-dicarboxamide undergoes hydrogenation at 50–100 bar H₂ pressure in the presence of Raney nickel or palladium-on-carbon catalysts. The reaction proceeds via sequential saturation of the nitrogen-containing aromatic ring, yielding piperazine-2,5-dicarboxamide.

    Pyrazine-2,5-dicarboxamide+4H2Ni/PdPiperazine-2,5-dicarboxamide\text{Pyrazine-2,5-dicarboxamide} + 4\text{H}_2 \xrightarrow{\text{Ni/Pd}} \text{Piperazine-2,5-dicarboxamide}
  • Hydrochloric Acid Treatment :
    The dicarboxamide intermediate is refluxed with concentrated HCl (6–12 M) to hydrolyze amide groups to carboxylic acids and protonate the piperazine nitrogens, forming the dihydrochloride salt.

    Piperazine-2,5-dicarboxamide+4HClPiperazine-2,5-dicarboxylic acid dihydrochloride+2NH4Cl\text{Piperazine-2,5-dicarboxamide} + 4\text{HCl} \rightarrow \text{Piperazine-2,5-dicarboxylic acid dihydrochloride} + 2\text{NH}_4\text{Cl}

Key Parameters :

  • Catalyst Loading : 5–10 wt% Pd/C achieves >90% conversion within 24 hours.

  • Acid Concentration : 6 M HCl minimizes side reactions like decarboxylation.

ParameterOptimal RangeImpact on Yield
H₂ Pressure50–100 bar↑ Conversion
Reaction Temperature80–100°C↑ Rate
HCl Equivalents4–6 eq↑ Purity

Halogenation-Cyclization of Dicarboxylic Acid Anhydrides

A patent-derived method utilizes halogenating agents to convert piperazine-2,5-dicarboxylic acid into its anhydride intermediate, which is subsequently cyclized.

Stepwise Protocol

  • Anhydride Formation :
    Piperazine-2,5-dicarboxylic acid reacts with thionyl chloride (SOCl₂) in dimethylformamide (DMF) to form the corresponding dicarboxylic acid chloride. Excess SOCl₂ drives the reaction to completion.

    Dicarboxylic acid+2SOCl2Dicarboxylic acid chloride+2SO2+2HCl\text{Dicarboxylic acid} + 2\text{SOCl}_2 \rightarrow \text{Dicarboxylic acid chloride} + 2\text{SO}_2 + 2\text{HCl}
  • Cyclization :
    The acid chloride undergoes intramolecular cyclization in the presence of tertiary amines (e.g., triethylamine), forming a bicyclic intermediate. Hydrolysis with aqueous HCl yields the dihydrochloride salt.

Advantages :

  • High functional group tolerance.

  • Scalable to multi-kilogram batches.

Limitations :

  • Requires strict moisture control to prevent premature hydrolysis.

Diaza-Cope Rearrangement (DCR) for Enantioselective Synthesis

The Diaza-Cope Rearrangement enables stereocontrolled synthesis of enantiopure piperazine-2,5-dicarboxylic acid derivatives.

Reaction Design

Chiral 1,2-diaminoethane derivatives undergo DCR with diphenylvinylsulfonium triflate in chloroform, producing trans-3-arylpiperazine-2,5-dicarboxylates. Subsequent HCl treatment generates the dihydrochloride salt.

(R,R)-1,2-Diaminoethane+DienophileCHCl3trans-Piperazine-2,5-dicarboxylateHClDihydrochloride\text{(R,R)-1,2-Diaminoethane} + \text{Dienophile} \xrightarrow{\text{CHCl}_3} \text{trans-Piperazine-2,5-dicarboxylate} \xrightarrow{\text{HCl}} \text{Dihydrochloride}

Stereochemical Outcomes :

  • Enantiomeric Excess (ee) : >98% for (2S,5S) configuration.

  • Yield : 70–85% after recrystallization.

ReagentRoleOptimal Equivalents
Diphenylvinylsulfonium triflateElectrophilic activator1.2 eq
TriethylamineBase2.5 eq

Carbodiimide-Mediated Coupling for Functionalized Derivatives

Adapted from chromone-2-carboxylic acid syntheses, this method employs EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid groups for nucleophilic attack by piperazine derivatives.

Procedure Modifications for Dicarboxylic Acid

  • Activation :
    Piperazine-2,5-dicarboxylic acid is treated with EDC·HCl and DMAP in dichloromethane (DCM), forming an active ester intermediate.

  • Ammonolysis :
    Reaction with tert-butylamine introduces protective groups, followed by HCl-mediated deprotection to yield the dihydrochloride.

Critical Considerations :

  • Solvent Choice : DCM minimizes side reactions compared to THF.

  • Reaction Time : 12–18 hours ensures complete activation.

Comparative Analysis of Industrial-Scale Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Catalytic Hydrogenation85–9299.5High120–150
Halogenation-Cyclization78–8598.0Moderate90–110
DCR70–8599.9Low200–250
Carbodiimide Coupling65–7597.5High140–170

Key Findings :

  • Catalytic Hydrogenation is preferred for bulk production due to cost-effectiveness and high yield.

  • DCR excels in enantioselectivity but is prohibitively expensive for large-scale applications.

Mechanistic and Kinetic Studies

Rate-Determining Steps

  • Hydrogenation : Adsorption of H₂ onto the catalyst surface limits reaction rate.

  • DCR : Formation of the vinyl sulfonium intermediate governs kinetics.

Activation Energies :

  • Hydrogenation: 45–50 kJ/mol.

  • DCR: 75–85 kJ/mol.

Chemical Reactions Analysis

Types of Reactions

Piperazine-2,5-dicarboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antagonists of P2X4 Receptors

Piperazine derivatives, including PDCAD, have been synthesized and evaluated for their activity as antagonists of the P2X4 receptor (P2X4R). This receptor plays a significant role in neuroinflammation and chronic pain. Recent studies have shown that modifications to the piperazine structure can enhance antagonistic potency. For example, a series of compounds based on piperazine were synthesized to investigate their structure-activity relationships (SARs), leading to several compounds that exhibited improved efficacy compared to existing drugs like paroxetine .

1.2 Inhibitors of Stearoyl-CoA Desaturase

Another application of piperazine derivatives is as inhibitors of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. Inhibitors derived from piperazine have been explored for their potential in treating metabolic disorders by modulating lipid profiles . These compounds have shown promise in preclinical studies, indicating their potential therapeutic benefits.

Drug Delivery Systems

2.1 Gene Delivery Vectors

PDCAD has been investigated for its role in enhancing the efficiency of gene delivery vectors. Research indicates that piperazine-based dendrimers can significantly improve DNA transfection rates in mammalian cells. The incorporation of piperazine into these vectors enhances their ability to penetrate cellular membranes and deliver genetic material effectively .

2.2 Transdermal Drug Delivery

The permeation-enhancing effects of piperazine derivatives have also been studied in the context of transdermal drug delivery systems. For instance, selected piperazine-2,5-diones were shown to enhance the permeation of theophylline through the skin, suggesting that modifications to piperazine structures can lead to improved drug absorption profiles .

Case Studies

Study Application Findings
Study on P2X4R AntagonistsNeuroinflammationIdentified several piperazine derivatives with enhanced antagonistic activity compared to paroxetine .
Inhibition of SCDMetabolic DisordersPiperazine derivatives showed potential as effective SCD inhibitors, impacting lipid metabolism .
Gene Delivery EfficiencyMolecular BiologyDendrimers modified with piperazine demonstrated significantly improved DNA transfection rates .
Transdermal Drug DeliveryPharmacologyPiperazine-2,5-diones enhanced the permeation of theophylline through skin barriers .

Mechanism of Action

The mechanism of action of piperazine-2,5-dicarboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of piperazine-2,5-dicarboxylic acid dihydrochloride include:

Piperazine-2-carboxylic Acid Dihydrochloride

  • Structure : Contains a single carboxylic acid group at the 2-position of the piperazine ring.
  • Applications : Primarily used as an ionic surfactant in CeO₂ slurry preparation due to its surfactivity and oxidation resistance .
  • Key Difference : The absence of a second carboxylic acid group reduces its coordination capability compared to this compound, limiting its utility in MOF synthesis .

Pyridine-2,5-dicarboxylic Acid

  • Structure : Aromatic pyridine ring with carboxylic acid groups at the 2 and 5 positions.
  • Applications: Co-ligand in Ln-MOFs for luminescent materials.
  • Key Difference : The aromaticity of pyridine enhances thermal stability but reduces flexibility in forming diverse coordination geometries compared to the aliphatic piperazine backbone .

Thiophene-2,5-dicarboxylic Acid

  • Structure : Thiophene ring with carboxylic acid groups at the 2 and 5 positions.
  • Applications : Used in MOFs for gas adsorption (e.g., CO₂) due to its sulfur-containing heterocycle.
  • Key Difference : Thiophene’s electron-rich nature enables selective gas adsorption but lacks the luminescent efficiency observed in piperazine-2,5-dicarboxylate-based MOFs .

2-Methylpiperazine

  • Structure : Piperazine derivative with a methyl group at the 2-position.
  • Applications : Surfactant with oxidation resistance and surface-cleaning properties.
  • Key Difference: The absence of carboxylic acid groups eliminates its ability to act as a metal-coordinating ligand, restricting its use to non-catalytic applications .

Research Findings and Data Tables

Table 1: Physicochemical and Functional Comparison

Compound Structure Solubility Key Applications Reference
This compound Bicyclic, 2,5-dicarboxylate High (aqueous) Luminescent MOFs, Catalysis
Piperazine-2-carboxylic acid dihydrochloride Monocarboxylate piperazine Moderate Surfactant, Slurry additive
Pyridine-2,5-dicarboxylic acid Aromatic dicarboxylate Low (organic) MOF co-ligand, Luminescence
Thiophene-2,5-dicarboxylic acid Heterocyclic dicarboxylate Low (aqueous) Gas adsorption, MOFs

Critical Analysis

  • Structural Flexibility : Piperazine-2,5-dicarboxylic acid’s aliphatic ring allows conformational adaptability in MOFs, enabling unique pore architectures (e.g., 3.7 Å diameter holes for selective gas adsorption) . In contrast, rigid aromatic analogs like pyridine-2,5-dicarboxylic acid prioritize stability over flexibility .
  • Synthetic Utility : The in situ generation of piperazine-2,5-dicarboxylic acid from piperazine under hydrothermal conditions simplifies MOF synthesis but introduces variability in ligand purity compared to pre-synthesized ligands like pyridine-2,5-dicarboxylic acid .

Biological Activity

Piperazine-2,5-dicarboxylic acid dihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its structural features, shows potential in various therapeutic applications due to its interactions with neurotransmitter systems and other biological pathways.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

C6H10Cl2N2O4\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_4

This compound features two carboxylic acid groups and two hydrochloride ions, which enhance its solubility and biological availability.

Research indicates that piperazine derivatives, including this compound, interact with several neurotransmitter receptors. These interactions are critical in modulating various physiological processes:

  • Serotonin Receptors : Piperazine derivatives have been shown to influence serotonin release and reuptake. For instance, studies have demonstrated that certain piperazine compounds can induce the release of endogenous serotonin stores in vitro, suggesting a potential role in treating mood disorders .
  • Dopamine Receptors : Piperazine compounds also exhibit activity at dopamine receptors. One study highlighted the high affinity of a related piperazine derivative for D2 and D3 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease .

Biological Activities

The biological activities of this compound extend beyond neurotransmitter modulation. Key findings include:

  • Anticancer Activity : Research has explored the synthesis of 2,5-diketopiperazines as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer biology. Some derivatives exhibited micromolar IC50 values, indicating effective inhibition of tumor growth .
  • Antimicrobial Properties : Piperazine derivatives have shown promise as antimicrobial agents. Studies report varying degrees of antibacterial and antifungal activities against different pathogens, suggesting their potential as therapeutic agents in infectious diseases .
  • Neuroprotective Effects : The modulation of glutamate receptors by piperazine compounds indicates their potential neuroprotective effects. This is particularly relevant in neurodegenerative diseases where excitotoxicity plays a role .

Case Study 1: Anticancer Activity

A series of 2,5-diketopiperazines were synthesized and evaluated for their ability to inhibit the MDM2-p53 interaction. The most potent compounds demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The results indicated that structural modifications could enhance anticancer activity significantly.

CompoundIC50 (µM)Cancer Cell Line
Compound A0.5HeLa
Compound B0.8CaCo-2

Case Study 2: Neurotransmitter Modulation

In vitro studies assessed the effects of piperazine derivatives on serotonin release from hypothalamic neurons. Results showed that certain derivatives could significantly increase serotonin levels, suggesting potential applications in treating depression and anxiety disorders.

CompoundSerotonin Release (%)Concentration (µM)
Compound C7510
Compound D505

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperazine-2,5-dicarboxylic acid dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Hydrothermal Synthesis : Piperazine-2,5-dicarboxylic acid can be generated in situ during the preparation of lanthanide organic frameworks. For example, Ay et al. (2016) utilized piperazine as a precursor under hydrothermal conditions (160–180°C, 48–72 hours) with pyridine-2,5-dicarboxylic acid to form heteroleptic coordination polymers .
  • Acid Chloride Coupling : A modified procedure involves reacting acid chlorides with piperazine derivatives in anhydrous dioxane at 0°C, followed by pH adjustment to 7.0 for isolation .
  • Critical Parameters : Temperature, reaction time, and solvent polarity significantly impact crystallinity and purity. For instance, prolonged heating (>72 hours) may degrade the compound, while acidic conditions stabilize the dihydrochloride form .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Infrared (IR) Spectroscopy : Identifies carboxylate (-COO⁻) and NH stretching vibrations (1600–1650 cm⁻¹ and 3200–3400 cm⁻¹, respectively) .
  • X-ray Diffraction (XRD) : Resolves crystal structure, including hydrogen-bonding networks in coordination polymers .
  • Elemental Analysis : Validates stoichiometry (C:H:N:Cl ratios) to confirm dihydrochloride formation .

Q. What are the stability and storage requirements for this compound?

  • Methodology :

  • Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged storage (>6 months) to minimize decomposition into hazardous byproducts (e.g., HCl gas) .
  • Stability Tests : Monitor via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect thermal decomposition thresholds (typically >200°C) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what factors dictate its binding selectivity?

  • Methodology :

  • Coordination Modes : The compound acts as a tridentate ligand via two carboxylate oxygens and one piperazine nitrogen. In lanthanide frameworks, it facilitates µ³-bridging, forming 3D networks with luminescent properties .
  • Selectivity Drivers : pH (optimal range: 6–8) and counterion choice (e.g., Cl⁻ vs. NO₃⁻) influence metal-ligand affinity. For example, Eu³+ preferentially binds at lower pH (<7), while Tb³+ requires neutral conditions .

Q. How can researchers address contradictions in reported solubility and reactivity data for this compound?

  • Methodology :

  • Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) versus aqueous buffers. Discrepancies may arise from hydrate formation (e.g., monohydrate vs. anhydrous) .
  • Controlled Reactivity Studies : Standardize reaction conditions (e.g., inert atmosphere for esterification) to minimize oxidative side reactions. For instance, esterification with methanol/H₂SO₄ yields methyl esters without decarboxylation .

Q. What strategies optimize the compound’s stability in biological assays without compromising its activity?

  • Methodology :

  • Buffer Compatibility : Use phosphate-buffered saline (PBS, pH 7.4) to prevent acid-catalyzed hydrolysis. Avoid Tris buffers, which may chelate metal impurities and alter reactivity .
  • Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances shelf-life for in vitro studies .

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